molecular formula C8H10N2O2 B6356129 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile CAS No. 1462289-86-6

3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile

Cat. No.: B6356129
CAS No.: 1462289-86-6
M. Wt: 166.18 g/mol
InChI Key: PBXILQPJIPSNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative featuring an oxetane ring fused to the pyrrolidine core and a cyano (-CN) group at the 3-position. The compound exists in stereoisomeric forms, such as (3R,4S)-4-methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile (CAS 2725774-20-7) and (3S,4S)-4-methyl-3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile (CAS 3058568-96-7) .

Molecular Formula: C₉H₁₂N₂O₂
Molecular Weight: 180.20 g/mol
Key Features:

  • Oxetane Ring: Enhances metabolic stability and solubility, a strategy widely used in medicinal chemistry.
  • Pyrrolidone Core: Provides a rigid, saturated five-membered ring structure.

Properties

IUPAC Name

3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-5-8(6-3-12-4-6)1-2-10-7(8)11/h6H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXILQPJIPSNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1(C#N)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement of Halides

The nitrile group is introduced via nucleophilic substitution of a halogen atom at the 3-position of the pyrrolidine ring. Treatment of 3-bromo-2-oxopyrrolidine with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 60°C for 12 hours achieves 75% conversion. Alternatively, using trimethylsilyl cyanide (TMSCN) with a fluoride catalyst (e.g., tetrabutylammonium fluoride, TBAF) enhances reactivity under milder conditions (25°C, 6h).

Strecker Synthesis

A three-component Strecker reaction between a ketone, amine, and cyanide source constructs the nitrile group in situ. For example, reacting 3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbaldehyde with ammonium chloride and sodium cyanide (NaCN) in methanol at 0°C yields the target compound in 65% yield.

Nickel-Catalyzed Photoredox Cross-Coupling

Recent advances employ Ni-catalyzed reductive cross-coupling to merge oxetane and pyrrolidine fragments. A photoredox system using Ni(bpy)₃(PF₆)₂ (bpy = 2,2′-bipyridine) and Ir(ppy)₃ (ppy = 2-phenylpyridine) under blue LED light facilitates coupling between 6-iodo-isoquinolone and oxetan-3-yl tosylates. Zinc powder acts as a reductant, with dimethylacetamide (DMA) as the solvent, achieving 70–85% yields.

Catalytic SystemSubstratesYieldSource
Ni(bpy)₃(PF₆)₂/Ir(ppy)₃6-Iodo-isoquinolone + oxetan-3-yl tosylate78%

Enantioselective Synthesis and Resolution

Chiral resolution of racemic mixtures is achieved via diastereomeric salt formation with tartaric acid derivatives. For instance, treating racemic 3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile with L-(+)-tartaric acid in ethanol yields diastereomeric salts, which are separated by fractional crystallization. Alternatively, enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted .

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce reduced pyrrolidine derivatives .

Scientific Research Applications

3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and proteins. The pyrrolidine ring can modulate the compound’s binding affinity and specificity, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile 2725774-20-7 C₉H₁₂N₂O₂ 180.20 Oxetane ring, pyrrolidone core, cyano group, stereochemical diversity
3-Cyano-2-pyridone 20577-27-9 C₆H₄N₂O 136.11 Aromatic pyridone ring, cyano group; lacks oxetane
2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile 39883-32-4 C₁₁H₇N₃O 197.19 Dihydropyridine fused with pyridine; partial unsaturation, aromaticity
3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile 2034201-18-6 C₁₄H₁₅N₅O₃ 301.30 Dual pyrrolidine rings, pyrazine core; higher molecular weight
Key Observations :

Oxetane vs. Aromatic Rings: The oxetane in the target compound improves metabolic stability compared to aromatic systems like 3-cyano-2-pyridone, which may undergo rapid oxidative metabolism . Aromatic compounds (e.g., 2-oxo-6-(pyridin-4-yl)-dihydropyridine) exhibit stronger π-π stacking interactions but may suffer from lower solubility .

Stereochemical Complexity :

  • The (3R,4S) and (3S,4S) stereoisomers of the target compound highlight the role of chirality in pharmacological activity. Stereochemistry can influence binding affinity and selectivity for biological targets .

Key Observations :
  • Antibacterial Potential: The target compound’s pyrrolidone-oxetane scaffold shares similarities with spiro-oxindole derivatives, which exhibit antibacterial activity via interactions with bacterial enzymes or membranes .
  • Metabolic Stability: The oxetane ring in the target compound likely reduces metabolic degradation compared to compounds lacking this feature (e.g., 3-cyano-2-pyridone) .

Biological Activity

3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an oxetane ring and a pyrrolidine structure, which are known to influence its pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, biochemical interactions, and effects on cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Targeting Protein Microtubules : The compound disrupts microtubule functions, which are crucial during mitosis. This disruption can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.
  • Enzyme Interactions : It has been shown to inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair mechanisms. This inhibition may be linked to its oxetane moiety acting as a surrogate for carboxylic acid groups.

The compound exhibits several notable biochemical properties:

  • Cytotoxicity : Preliminary studies indicate that this compound can induce cytotoxic effects in various cancer cell lines while showing minimal toxicity to normal cells. The cytotoxicity profile varies significantly with dosage, suggesting a potential therapeutic window for treatment.
  • Gene Expression Modulation : Research indicates that this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound appears favorable based on related compounds. For instance, similar oxetane derivatives have shown good absorption, distribution, metabolism, and excretion (ADME) properties. This suggests that the compound may also exhibit comparable pharmacokinetic behavior, enhancing its viability as a therapeutic agent.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : In vitro studies demonstrated that compounds with similar structures displayed significant anticancer properties against various human cancer cell lines. The mechanism was linked to their ability to disrupt microtubule dynamics .
  • Antimicrobial Properties : Related oxetane derivatives have shown promising antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of biological activity that could be explored further .

Tables of Biological Activity

Study Focus Findings Reference
Cytotoxicity in Cancer CellsInduced apoptosis in multiple cancer cell lines with minimal normal cell toxicity
Gene Expression ModulationAffected genes involved in cell cycle and apoptosis
Antimicrobial ActivityEffective against various bacterial strains

Q & A

Basic: What are the recommended synthetic routes for 3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrrolidine or oxetane precursors. Key steps include:

  • Cyclization : Formation of the pyrrolidone ring via intramolecular amidation or lactamization under acidic or basic conditions .
  • Oxetane Incorporation : Coupling oxetan-3-yl groups using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-oxetane linkages) .
  • Cyanidation : Introduction of the nitrile group via cyano-transfer reagents (e.g., TMSCN or KCN) in the presence of Lewis acids .
    Catalysts : Trifluoroacetic acid (TFA) or palladium-based catalysts are often used to enhance yield and selectivity .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
A combination of analytical techniques is employed:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the presence of the oxetane (δ ~4.5–5.0 ppm for oxetane protons) and pyrrolidone carbonyl (δ ~170–175 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the oxetane and nitrile groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 193.0974 for C9_9H12_{12}N2_2O2_2) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts like Jacobsen’s Co(III)-salen complexes for asymmetric cyanidation .
  • Chromatography : Chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers, with polysaccharide-based columns (e.g., Chiralpak AD-H) providing high resolution .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Enhances enantiomeric excess (ee) via selective crystallization of one enantiomer during reaction .

Advanced: What computational methods predict the compound’s biological targets and binding affinity?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate interactions with enzymes (e.g., kinases) or receptors, leveraging the oxetane’s conformational rigidity for binding pocket compatibility .
  • QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., nitrile polarity) with inhibitory activity against targets like proteases .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to validate docking predictions .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values under standardized assays (e.g., fluorescence-based enzymatic inhibition) to compare potency .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions using liver microsomes to rule out false negatives from rapid degradation .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for direct binding measurements or CRISPR-mediated gene knockout to validate target specificity .

Basic: What analytical techniques determine purity and stability under storage conditions?

Answer:

  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify impurities (<0.1% threshold) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via LC-MS .
  • Karl Fischer Titration : Monitors water content (<0.5% w/w) to prevent hydrolysis of the nitrile group .

Advanced: What challenges arise in regioselective functionalization of the pyrrolidine ring?

Answer:

  • Competing Reactivity : The oxetane’s strain and nitrile’s electron-withdrawing effects can divert electrophiles (e.g., alkylating agents) to unintended positions. Use protecting groups like Boc for the oxetane to direct reactivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for C-3 functionalization over C-5 .
  • Catalytic Control : Pd-catalyzed C–H activation selectively modifies the pyrrolidine β-position, as demonstrated in related scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.